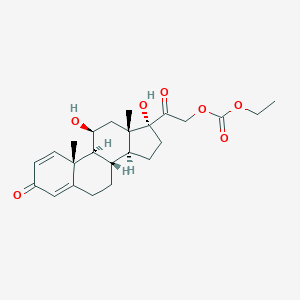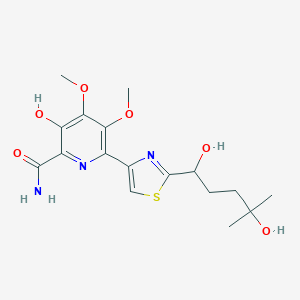
Karnamicin A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanamycin A2 is an aminoglycoside antibiotic that is used to treat bacterial infections. It is a broad-spectrum antibiotic that is effective against a wide range of gram-negative and gram-positive bacteria. Kanamycin A2 is synthesized by the bacterium Streptomyces kanamyceticus and has been used in the medical field since the 1950s.
Mécanisme D'action
Kanamycin A2 works by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically binds to the 16S rRNA in the 30S subunit of the ribosome, which prevents the ribosome from reading the genetic code and synthesizing proteins. This leads to the death of the bacteria.
Effets Biochimiques Et Physiologiques
Kanamycin A2 has been shown to have a number of biochemical and physiological effects on bacteria. It has been shown to cause damage to the bacterial cell membrane, disrupt the electron transport chain, and cause oxidative stress. Kanamycin A2 has also been shown to induce the production of reactive oxygen species, which can lead to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Kanamycin A2 has several advantages for use in lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively easy to obtain and has been well-studied, making it a useful tool in scientific research. However, there are also limitations to the use of kanamycin A2. It can be toxic to mammalian cells and can have unintended effects on bacterial physiology, which can complicate experimental results.
Orientations Futures
There are several future directions for the study of kanamycin A2. One area of research is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Kanamycin A2 has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor properties. Additionally, there is ongoing research into the mechanisms of bacterial resistance to antibiotics, which could lead to the development of new antibiotics that are less susceptible to resistance mechanisms.
Méthodes De Synthèse
The synthesis of kanamycin A2 involves a complex process that requires several steps. The first step involves the fermentation of Streptomyces kanamyceticus in a nutrient-rich medium. The bacteria are then harvested and the kanamycin A2 is extracted from the culture using a solvent extraction method. The extracted kanamycin A2 is then purified using a series of chromatography techniques.
Applications De Recherche Scientifique
Kanamycin A2 has been extensively studied for its antibacterial properties and has been used in a variety of scientific research applications. It has been used to study the mechanisms of bacterial resistance to antibiotics and has been used in the development of new antibiotics. Kanamycin A2 has also been used in the study of bacterial protein synthesis and has been used as a tool to manipulate gene expression in bacteria.
Propriétés
Numéro CAS |
122535-49-3 |
|---|---|
Nom du produit |
Karnamicin A2 |
Formule moléculaire |
C17H23N3O6S |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
6-[2-(1,4-dihydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O6S/c1-17(2,24)6-5-9(21)16-19-8(7-27-16)10-13(25-3)14(26-4)12(22)11(20-10)15(18)23/h7,9,21-22,24H,5-6H2,1-4H3,(H2,18,23) |
Clé InChI |
XOGKIJDMWFVEFA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
SMILES canonique |
CC(C)(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





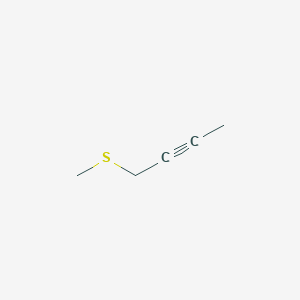

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)
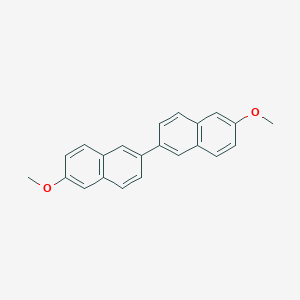



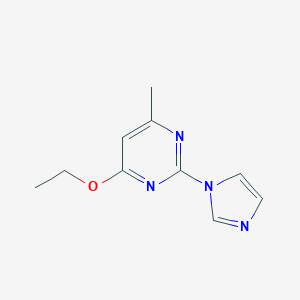

![6-(4-Chlorophenyl)-2-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B46342.png)

